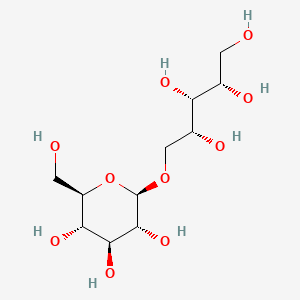
17alpha-Pregn-4-ene-3,20-dione, 17,21-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17alpha-Pregn-4-ene-3,20-dione, 17,21-dihydroxy- is a steroidal compound with significant biological and pharmaceutical relevance. It is a derivative of pregnane and is known for its role in various biochemical pathways and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Pregn-4-ene-3,20-dione, 17,21-dihydroxy- typically involves multi-step organic reactions starting from simpler steroidal precursors. Common synthetic routes include hydroxylation and oxidation reactions to introduce the necessary functional groups at the 17 and 21 positions .
Industrial Production Methods: Industrial production often employs microbial transformation or chemical synthesis. Microbial transformation utilizes specific strains of microorganisms to hydroxylate steroidal substrates at desired positions. Chemical synthesis, on the other hand, involves the use of reagents like chromium trioxide for oxidation and selective hydroxylation agents .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various ketones and alcohols.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of the parent compound, which can have different biological activities .
Applications De Recherche Scientifique
Chemistry: In chemistry, 17alpha-Pregn-4-ene-3,20-dione, 17,21-dihydroxy- is used as an intermediate in the synthesis of other steroidal compounds. It serves as a precursor for the synthesis of corticosteroids and other biologically active steroids .
Biology: In biological research, this compound is used to study steroid metabolism and the role of hydroxylated steroids in various physiological processes .
Medicine: Medically, it is used in the formulation of drugs for the treatment of inflammatory conditions, autoimmune diseases, and certain cancers. Its hydroxylated derivatives are particularly important in the development of corticosteroid medications .
Industry: In the pharmaceutical industry, it is used as a reference standard and in quality control processes to ensure the purity and potency of steroidal drugs .
Mécanisme D'action
The mechanism of action of 17alpha-Pregn-4-ene-3,20-dione, 17,21-dihydroxy- involves its interaction with steroid receptors in the body. It binds to glucocorticoid receptors, modulating the expression of genes involved in inflammatory and immune responses. This interaction leads to the suppression of pro-inflammatory cytokines and the activation of anti-inflammatory pathways .
Comparaison Avec Des Composés Similaires
17alpha-Hydroxyprogesterone: Another hydroxylated steroid with similar biological activities.
11beta,17alpha,21-Trihydroxy-4-pregnene-3,20-dione: Known for its anti-inflammatory properties.
Pregn-4-ene-3,20-dione, 16,17-epoxy-: Used in the synthesis of various steroidal drugs.
Uniqueness: What sets 17alpha-Pregn-4-ene-3,20-dione, 17,21-dihydroxy- apart is its specific hydroxylation pattern, which imparts unique biological activities and makes it a valuable intermediate in the synthesis of corticosteroids and other therapeutic agents .
Propriétés
Numéro CAS |
601-05-8 |
|---|---|
Formule moléculaire |
C21H30O4 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21-/m1/s1 |
Clé InChI |
WHBHBVVOGNECLV-KWNDPWABSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C(=O)CO)O)C |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide](/img/structure/B12689995.png)


![1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12690028.png)







